![molecular formula C28H28N4OS B6524110 4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-76-9](/img/structure/B6524110.png)

4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

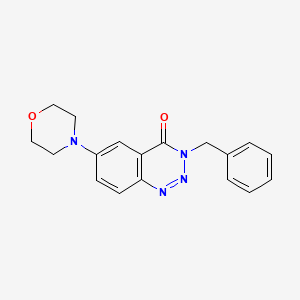

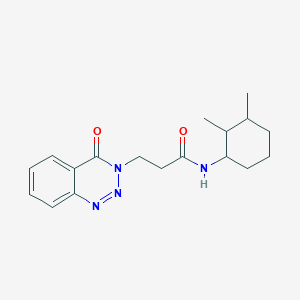

The compound “4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione” is a complex organic molecule. It contains a benzylpiperidine group, which is often found in pharmaceuticals and has been used in scientific studies . It also contains a quinazoline group, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperidine and quinazoline groups would likely contribute significantly to the overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing benzylpiperidine and quinazoline groups are known to undergo a variety of chemical reactions .科学的研究の応用

Neuroprotection and Brain Damage Prevention

- NMDA Antagonism : 4-Benzylpiperidine analogs, such as RMI-10608, exhibit NMDA antagonist pharmacology. This property suggests potential utility in preventing brain damage and treating psychosis .

Monoamine Oxidase Inhibition (MAOI)

- Preference for MAO-A : 4-Benzylpiperidine functions as an MAOI, with a preference for inhibiting monoamine oxidase type A (MAO-A). Researchers investigate its impact on neurotransmitter breakdown and mood disorders .

Synthesis and Chemical Routes

- Synthesis : 4-Benzylpiperidine can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring .

Negus SS, Baumann MH, Rothman RB, Mello NK, Blough BE (2009). “Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine.” The Journal of Pharmacology and Experimental Therapeutics, 329(1), 272–281. DOI: 10.1124/jpet.108.143701 Arai Y, Hamamichi N, Kinemuchi H (1986). “Time-dependent inhibition of rat brain monoamine oxidase by an analogue of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.” Neuroscience Letters, 70(2), 255–260. DOI: 10.1016/0304-3940(86)90473-8 Hoshikawa T, Inoue M (2013). “Photoinduced direct 4-pyridination of C(sp3)–H Bonds.” Chemical Science, 4(8), 3118. DOI: 10.1039/c3sc51080h

作用機序

Target of Action

It’s worth noting that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . They are most efficacious as releasers of norepinephrine .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with monoamine transporters, leading to the release of neurotransmitters like dopamine, serotonin, and norepinephrine .

Biochemical Pathways

Given the potential role of similar compounds as monoamine releasing agents, it can be inferred that it might affect the monoaminergic system, influencing the synaptic transmission of neurotransmitters like dopamine, serotonin, and norepinephrine .

Pharmacokinetics

Similar compounds like 4-benzylpiperidine have a fast onset of action and a short duration , which might suggest similar pharmacokinetic properties for this compound.

Result of Action

Based on the potential effects of similar compounds, it can be inferred that it might lead to increased synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, potentially influencing neuronal signaling and cognitive functions .

特性

IUPAC Name |

(4-benzylpiperidin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4OS/c33-27(32-16-14-21(15-17-32)18-20-6-2-1-3-7-20)23-12-10-22(11-13-23)19-29-26-24-8-4-5-9-25(24)30-28(34)31-26/h1-13,21H,14-19H2,(H2,29,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUODLJJTPTXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC4=NC(=S)NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylpiperidin-1-yl)(4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)phenyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524031.png)

![3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524061.png)

![N-[(3-chlorophenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6524066.png)

![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524074.png)

![4-[(4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524077.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]pyrazine](/img/structure/B6524082.png)

![methyl 3-[4-(diethylsulfamoyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524088.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524093.png)

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)